molecular formula C17H22O2 B037985 (6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol CAS No. 114624-39-4

(6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol

Cat. No.: B037985
CAS No.: 114624-39-4
M. Wt: 258.35 g/mol
InChI Key: XAYRLUBHJAOWEN-ZIAGYGMSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Abn-delta(8)-tetrahydrocannabinol typically involves the extraction of cannabidiol from hemp, followed by a chemical reaction to convert cannabidiol into Abn-delta(8)-tetrahydrocannabinol. This process often uses an acid reagent to trigger the chemical reaction, which is then neutralized with an alkaline material .

Industrial Production Methods

In industrial settings, the production of Abn-delta(8)-tetrahydrocannabinol involves large-scale extraction and conversion processes. These methods are designed to maximize yield and purity while ensuring compliance with regulatory standards. The use of advanced extraction technologies and purification techniques is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Abn-delta(8)-tetrahydrocannabinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized cannabinoids, while reduction can yield reduced forms of Abn-delta(8)-tetrahydrocannabinol. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Abn-delta(8)-tetrahydrocannabinol has a wide range of scientific research applications, including:

Mechanism of Action

Abn-delta(8)-tetrahydrocannabinol exerts its effects by interacting with the endocannabinoid system in the body. It binds to cannabinoid receptors, particularly CB1 and CB2 receptors, which are involved in regulating various physiological processes. This interaction can modulate neurotransmitter release, leading to its observed effects on mood, pain perception, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Abn-delta(8)-tetrahydrocannabinol is unique due to its milder psychoactive effects compared to delta-9-tetrahydrocannabinol. This makes it an attractive option for individuals seeking the benefits of cannabinoids without the intense high associated with delta-9-tetrahydrocannabinol .

Properties

CAS No.

114624-39-4

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

(6aR,10aR)-1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-ol

InChI

InChI=1S/C17H22O2/c1-10-5-6-14-13(7-10)16-11(2)8-12(18)9-15(16)19-17(14,3)4/h5,8-9,13-14,18H,6-7H2,1-4H3/t13-,14-/m1/s1

InChI Key

XAYRLUBHJAOWEN-ZIAGYGMSSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3C)O)OC2(C)C

SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3C)O)OC2(C)C

Canonical SMILES

CC1=CCC2C(C1)C3=C(C=C(C=C3C)O)OC2(C)C

Synonyms

abn-delta(8)-tetrahydrocannabinol
abn-delta(8)-THC

Origin of Product

United States

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